N-tert-butyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-tert-butyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for scientific research and pharmaceutical development.
Preparation Methods
The synthesis of N-tert-butyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps One common method includes the condensation of appropriate starting materials under controlled conditionsThe final step involves the addition of the sulfanylacetamide moiety . Industrial production methods may employ similar synthetic routes but on a larger scale, often utilizing automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N-tert-butyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation . Additionally, it has potential applications in the development of antiviral and antimicrobial therapies. In the industrial sector, it may be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to these enzymes, the compound disrupts the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease.
Comparison with Similar Compounds
N-tert-butyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can be compared to other pyrazolopyrimidine derivatives, such as 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the tert-butyl, 4-chlorophenyl, and sulfanylacetamide groups in this compound contributes to its distinct properties and potential therapeutic benefits.
Properties
IUPAC Name |
N-tert-butyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5OS/c1-17(2,3)22-14(24)9-25-16-13-8-21-23(15(13)19-10-20-16)12-6-4-11(18)5-7-12/h4-8,10H,9H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTASVIYWYMPRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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